Fmoc-N-methyl-PEG3-CH2CH2COOH
Description
Contextualization of N-Methylated Amide Linkers in Advanced Synthetic Strategies
The inclusion of an N-methylated amide is a critical design feature of this linker, offering specific advantages in the synthesis of complex molecules like peptides, peptidomimetics, and targeted therapeutics.
In medicinal chemistry, the modification of peptides to improve their therapeutic potential is a common goal. N-methylation of the peptide backbone amide is a key strategy to enhance the pharmacokinetic properties of peptide-based drug candidates. nih.govnih.gov This modification can lead to increased metabolic stability by protecting the amide bond from enzymatic cleavage and can improve cell permeability. nih.gov The N-methyl group also introduces conformational constraints that can be used to refine the three-dimensional structure of a peptide, potentially enhancing its binding affinity and selectivity for a biological target. nih.gov While synthetically challenging, the incorporation of N-methylated amino acids or linkers is a valuable tactic for transforming bioactive peptides into viable drug leads. nih.govnih.gov
The development of chemical biology tools, such as Proteolysis Targeting Chimeras (PROTACs), often relies on sophisticated linkers to connect a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. nih.govinvivochem.com The properties of this linker are crucial for the efficacy of the resulting PROTAC. N-methylation within the linker can be a strategy to improve a PROTAC's physical properties, such as membrane permeability, by reducing the number of hydrogen bond donors. acs.org However, the amide N-H bond can also be a critical interaction point for binding to the E3 ligase; in such cases, N-methylation can be used to create negative controls to validate the mechanism of action. nih.gov Therefore, N-methylated linkers like Fmoc-N-methyl-N-amido-PEG2-acid serve as important building blocks in the systematic design and optimization of PROTACs and other chemical probes. invivochem.comnih.gov
Significance of Polyethylene (B3416737) Glycol (PEG)-Based Linkers in Biomedical and Material Science Research
PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely utilized in biomedical research due to their unique properties. chempep.com
PEG linkers are fundamental tools in bioconjugation, the process of chemically joining two or more molecules. chempep.comprecisepeg.com They are frequently used to connect therapeutic agents to antibodies, creating antibody-drug conjugates (ADCs) that can selectively deliver a cytotoxic payload to cancer cells. biochempeg.comcreative-biolabs.commolecularcloud.org The versatility of PEG linkers comes from the ability to functionalize their ends with a wide array of reactive groups (e.g., NHS esters, alkynes, maleimides), allowing for precise and stable attachment to biomolecules. precisepeg.combroadpharm.com This adaptability has made PEG linkers indispensable in creating targeted therapies, diagnostic agents, and functionalized materials. biochempeg.comcreative-biolabs.comaxispharm.com
| Benefit of PEG Linkers | Description | Relevant Applications |
| Improved Solubility | The hydrophilic nature of the PEG chain increases the solubility of attached molecules in aqueous solutions. precisepeg.comcreative-biolabs.comaxispharm.com | Drug delivery, protein therapeutics |
| Enhanced Stability | PEGylation protects molecules from enzymatic degradation and can prolong their circulation time in the body. biochempeg.comaxispharm.comcreativepegworks.com | PEGylated protein drugs, ADCs |
| Reduced Immunogenicity | The PEG chain can shield immunogenic sites on a molecule, reducing the potential for an immune response. precisepeg.combroadpharm.comaxispharm.com | Protein-based therapies |
| Versatile Functionalization | PEG linkers can be equipped with various reactive groups for specific bioconjugation reactions. precisepeg.combroadpharm.com | ADCs, PROTACs, bio-imaging |
The Role of Fmoc-Protecting Group Strategies in Orthogonal Synthetic Methodologies
The Fmoc group is a base-labile amine protecting group that is a cornerstone of modern peptide synthesis. wikipedia.orgaltabioscience.com Its primary utility lies in its application within orthogonal protection schemes, which allow for the selective removal of one type of protecting group in the presence of others. nih.govacs.orgescholarship.org
In the most common strategy, Fmoc is used to protect the N-terminal amine of an amino acid or peptide chain. altabioscience.comnih.gov This group is stable under acidic conditions but can be cleanly removed with a mild base, typically piperidine (B6355638). wikipedia.orgchempep.com In contrast, protecting groups on amino acid side chains are often designed to be labile to strong acids like trifluoroacetic acid (TFA). altabioscience.compeptide.com This orthogonality is crucial because it allows for the stepwise elongation of a peptide chain by deprotecting only the N-terminus for the next coupling reaction, while the side chains remain protected until the final synthesis step. nih.govpeptide.com This systematic approach prevents unwanted side reactions and is essential for the successful synthesis of complex peptides and other molecules requiring precise, sequential modifications. altabioscience.comnih.govescholarship.org The deprotection of the Fmoc group can also be easily monitored using UV spectroscopy, adding another layer of control to the synthetic process. wikipedia.orgnih.gov
Research Landscape and Emerging Trends involving Fmoc-N-methyl-N-amido-PEG2-acid Derivatives
The research landscape for Fmoc-N-methyl-N-amido-PEG2-acid and its derivatives is shaped by the broader trends in medicinal chemistry and biotechnology, particularly the pursuit of more effective and targeted therapeutics. The strategic incorporation of N-methylation and PEGylation addresses some of the key challenges associated with peptide and protein drugs, such as poor stability and rapid clearance from the body. nih.govtechnologynetworks.com
An emerging trend is the use of N-methylated PEG linkers in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) . In ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. The properties of the linker, including its stability and solubility, directly impact the efficacy and safety of the ADC. The N-methylation of the linker can contribute to improved pharmacokinetic properties of the conjugate. google.com Similarly, in PROTACs, which are designed to selectively degrade target proteins, linkers are used to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com Derivatives of Fmoc-N-methyl-N-amido-PEG2-acid, such as those with terminal azide (B81097) or alcohol functionalities, are being explored for their utility in constructing these complex therapeutic agents. medchemexpress.com
The synthesis of peptides with "difficult sequences" is another area where building blocks like Fmoc-N-methyl-N-amido-PEG2-acid are proving beneficial. The N-methylation can disrupt the interchain hydrogen bonding that leads to peptide aggregation during synthesis, thereby improving the yield and purity of the final product. nih.gov Research is ongoing to develop more efficient methods for the synthesis of N-methylated amino acids and their incorporation into peptides, a field where Fmoc-protected building blocks are essential. nih.gov
Furthermore, the field of bioconjugation is continuously evolving with the development of new chemical methods for selectively modifying proteins and peptides. nih.gov The N-terminal modification of peptides and proteins is a key strategy for creating homogenous bioconjugates with preserved biological activity. The use of precisely engineered linkers, such as those derived from Fmoc-N-methyl-N-amido-PEG2-acid, allows for controlled and site-specific attachment of various moieties, including imaging agents, and therapeutic payloads. uzh.ch The ability to introduce both N-methylation and a flexible, hydrophilic spacer offers a dual advantage in designing next-generation bioconjugates.
Interactive Data Table: Properties of Fmoc-N-methyl-N-amido-PEG2-acid
| Property | Value | Source |
| Molecular Formula | C25H31NO7 | N/A |
| Molecular Weight | 457.52 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | N/A |
| Key Functional Groups | Fmoc-protected amine, N-methyl amide, PEG2 spacer, Carboxylic acid | broadpharm.com, broadpharm.com |
Interactive Data Table: Research Applications of Related Compounds
| Compound/Concept | Application Area | Key Findings | Source |
| N-methylated peptides | Peptide-based drug development | Enhanced stability, bioavailability, and cell permeability. | nih.gov, nih.gov |
| PEGylated linkers | Antibody-Drug Conjugates (ADCs) | Improved pharmacokinetics and allows for higher drug loading. | google.com, technologynetworks.com |
| Fmoc-N-amido-PEG2-alcohol | PROTAC synthesis | Serves as a PEG-based linker in the synthesis of PROTACs. | medchemexpress.com |
| Fmoc-based SPPS | Peptide Synthesis | Standard strategy for the solid-phase synthesis of peptides. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBDIJQSKVIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128490 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-77-9 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Fmoc N Methyl N Amido Peg2 Acid
Retrosynthetic Analysis and Precursor Design for Fmoc-N-methyl-N-amido-PEG2-acid
A retrosynthetic analysis of Fmoc-N-methyl-N-amido-PEG2-acid reveals a strategic disconnection at the amide bond, yielding two primary synthons: an N-terminally protected N-methylated amino-PEG component and a suitable carboxylic acid precursor. A further disconnection of the N-methylated amino-PEG synthon at the ether linkages of the PEG chain and the carbamate (B1207046) of the Fmoc group leads to more fundamental and commercially available precursors.
The primary disconnection points are:
Amide Bond: Disconnecting the amide linkage suggests a precursor with a terminal carboxylic acid and a precursor with a secondary amine.
PEG Ether Bonds: The PEG2 spacer can be built stepwise from ethylene (B1197577) glycol units.
Fmoc Protecting Group: This is introduced to protect the N-methylamine during synthesis.
Based on this analysis, the key precursors for the synthesis of Fmoc-N-methyl-N-amido-PEG2-acid are identified as:
N-Fmoc-N-methylamine: This provides the protected secondary amine functionality.
A PEG2 derivative with a terminal hydroxyl group and a protected carboxylic acid: A common precursor would be a mono-Boc-protected amino-PEG2-alcohol which can be further modified.
A diethylene glycol derivative with differentiated termini: One end can be functionalized to introduce the amine, and the other to introduce the carboxylic acid.
Optimized Synthetic Routes for Fmoc-N-methyl-N-amido-PEG2-acid
The synthesis of Fmoc-N-methyl-N-amido-PEG2-acid can be achieved through both solution-phase and solid-phase methodologies, each offering distinct advantages in terms of scale, purity, and automation.
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers scalability and allows for straightforward purification of intermediates at each step. A plausible multi-step solution-phase route is outlined below:
Synthesis of a Mono-protected PEG2 derivative: Starting from a commercially available amino-PEG2-acid, the amine can be protected with a Boc group, and the carboxylic acid can be esterified (e.g., as a t-butyl ester) to prevent side reactions.
N-Methylation: The protected amino group can be methylated using a suitable methylating agent such as methyl iodide in the presence of a mild base.
Deprotection and Fmoc Introduction: The Boc group is selectively removed under acidic conditions, followed by the introduction of the Fmoc group using Fmoc-OSu or Fmoc-Cl.
Final Deprotection: The t-butyl ester protecting the carboxylic acid is cleaved using a stronger acid like trifluoroacetic acid (TFA) to yield the final product.
| Step | Reactants | Reagents | Product |
| 1 | Amino-PEG2-acid | Boc-anhydride, t-butyl bromide | Boc-NH-PEG2-COOtBu |
| 2 | Boc-NH-PEG2-COOtBu | Methyl iodide, NaH | Boc-N(Me)-PEG2-COOtBu |
| 3 | Boc-N(Me)-PEG2-COOtBu | TFA, then Fmoc-OSu, DIPEA | Fmoc-N(Me)-PEG2-COOtBu |
| 4 | Fmoc-N(Me)-PEG2-COOtBu | TFA | Fmoc-N-methyl-N-amido-PEG2-acid |
Solid-Phase Synthesis Techniques and Adaptations
Solid-phase synthesis (SPS) provides a streamlined approach, particularly for library generation and high-throughput synthesis, by simplifying purification to simple filtration and washing steps. nih.gov
A representative solid-phase strategy involves:
Resin Attachment: A suitable precursor, such as a mono-Fmoc protected diamino-PEG derivative, is attached to a 2-chlorotrityl chloride (2-CTC) resin. nih.gov The 2-CTC resin is advantageous as it allows for the mild cleavage of the final product, preserving the integrity of acid-sensitive functionalities.
N-Methylation on Resin: The free amine on the resin-bound PEG linker is first protected with an o-nitrobenzenesulfonyl (o-NBS) group. This makes the remaining NH group acidic and amenable to methylation using a methylating agent. nih.gov
Deprotection and Fmoc Introduction: The o-NBS group is removed, and the Fmoc group is introduced.
Chain Elongation and Modification: The other end of the PEG linker can be deprotected and coupled to a precursor of the carboxylic acid functionality.
Cleavage from Resin: The final compound is cleaved from the resin using a mild acidic solution, such as dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov
| Step | Procedure | Key Reagents |
| 1 | Attachment to 2-CTC resin | Fmoc-amino-PEG2-amine, DIPEA |
| 2 | Fmoc deprotection | 20% Piperidine (B6355638) in DMF |
| 3 | N-methylation sequence | o-NBS-Cl, then Methyl iodide |
| 4 | o-NBS deprotection | Thiophenol, DBU |
| 5 | Introduction of the acid functionality | Succinic anhydride |
| 6 | Cleavage from resin | Dilute TFA in DCM |
Protecting Group Strategies and Deprotection Kinetics Relevant to Fmoc-N-methyl-N-amido-PEG2-acid
The judicious selection and manipulation of protecting groups are paramount in the synthesis of Fmoc-N-methyl-N-amido-PEG2-acid to ensure regioselectivity and prevent unwanted side reactions.
The primary protecting group employed is the Fmoc group , which masks the N-methylamine. The Fmoc group is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govspringernature.com The deprotection proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring. springernature.comresearchgate.net This generates a dibenzofulvene intermediate, which is subsequently trapped by the amine base. springernature.comresearchgate.net
The kinetics of Fmoc deprotection can be influenced by several factors. While standard deprotection is often rapid (complete within minutes), the steric hindrance around the N-methylated amine might slightly alter the reaction rate compared to a primary amine. The choice of the secondary amine base can also affect the deprotection time, with alternatives like 4-methylpiperidine (B120128) being explored. nih.gov
For the carboxylic acid terminus, an ester protecting group such as a t-butyl (tBu) or benzyl (B1604629) (Bzl) ester is often employed during solution-phase synthesis. These groups are orthogonal to the base-labile Fmoc group, as they are cleaved under acidic conditions (e.g., TFA for tBu) or through hydrogenolysis (for Bzl), respectively. google.comcreative-peptides.com This orthogonality is crucial for the selective deprotection of either the amine or the carboxylic acid as needed during the synthetic sequence.
| Protecting Group | Function | Deprotection Reagent | Mechanism |
| Fmoc | N-methylamine protection | 20% Piperidine in DMF | β-elimination |
| t-Butyl ester (tBu) | Carboxylic acid protection | Trifluoroacetic acid (TFA) | Acid-catalyzed hydrolysis |
| Benzyl ester (Bzl) | Carboxylic acid protection | H2, Pd/C | Hydrogenolysis |
| o-NBS | Temporary amine protection for N-methylation | Thiophenol, DBU | Nucleophilic aromatic substitution |
Derivatization Strategies and Functionalization of Fmoc-N-methyl-N-amido-PEG2-acid
The terminal carboxylic acid of Fmoc-N-methyl-N-amido-PEG2-acid is the primary site for derivatization, enabling its conjugation to a wide array of molecules bearing primary amine functionalities.
Amide Coupling Reactions with Primary Amines
The formation of a stable amide bond between the carboxylic acid of the linker and a primary amine is a cornerstone of its application. This reaction typically requires the activation of the carboxylic acid to a more electrophilic species that can readily react with the nucleophilic amine.
Commonly used coupling reagents for this transformation include:
Carbodiimides: Such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate that is less prone to side reactions and racemization. broadpharm.comnih.gov
Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. mychemblog.compeptide.com HATU is particularly effective for sterically hindered amines. peptide.com
The general procedure for an amide coupling reaction involves dissolving the Fmoc-N-methyl-N-amido-PEG2-acid, the primary amine, and the coupling reagent in a suitable aprotic solvent such as DMF or DCM. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize the acidic byproducts and drive the reaction to completion. broadpharm.commychemblog.com
| Coupling Reagent | Additive | Base | Key Features |
| EDC | NHS or HOBt | - | Forms an active ester, suitable for aqueous conditions. broadpharm.com |
| HATU | HOAt (inherent) | DIPEA | High efficiency, rapid reaction times, good for hindered couplings. mychemblog.compeptide.com |
| DCC | HOBt | - | Forms a DCU byproduct that needs to be filtered off. |
Formation of Activated Esters (e.g., N-Hydroxysuccinimide, Pentafluorophenol) for Bioconjugation
The carboxylic acid moiety of Fmoc-N-methyl-N-amido-PEG2-acid can be readily activated to facilitate conjugation with amine-containing molecules. This is commonly achieved by converting the carboxylic acid into a more reactive ester. precisepeg.comaxispharm.com Two of the most widely used activated esters in bioconjugation are N-Hydroxysuccinimide (NHS) esters and Pentafluorophenyl (PFP) esters. axispharm.com
N-Hydroxysuccinimide (NHS) Esters: The reaction of the terminal carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding NHS ester. biochempeg.com These esters are highly reactive towards primary and secondary amines, forming stable amide bonds under mild conditions. biochempeg.combroadpharm.com The Fmoc protecting group on the other end of the molecule remains intact during this process, allowing for subsequent deprotection and further functionalization. broadpharm.combroadpharm.combroadpharm.com
Pentafluorophenol (PFP) Esters: Alternatively, the carboxylic acid can be converted to a PFP ester. PFP esters are generally more reactive than NHS esters and are also more stable to hydrolysis. axispharm.com This increased stability can be advantageous in certain synthetic strategies. The formation of PFP esters also typically involves the use of a coupling agent like DCC.
The choice between an NHS and a PFP ester often depends on the specific requirements of the conjugation reaction, including the reactivity of the amine to be targeted and the desired reaction conditions.
| Activated Ester | Activating Reagent | Key Features | Typical Applications |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide, EDC/DCC | Good reactivity with amines, forms stable amide bonds. | Standard bioconjugation, peptide synthesis. sigmaaldrich.comsigmaaldrich.com |
| Pentafluorophenyl (PFP) Ester | Pentafluorophenol, DCC | Higher reactivity and greater hydrolytic stability than NHS esters. axispharm.com | Situations requiring higher reactivity or stability. |
Orthogonal Functionalization via Click Chemistry (e.g., Azide (B81097) Derivatives)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. sigmaaldrich.com One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com To utilize this powerful methodology, Fmoc-N-methyl-N-amido-PEG2-acid can be derivatized to incorporate an azide group.
The terminal carboxylic acid can be coupled to an amine-containing azide, such as 3-azidopropan-1-amine, using standard peptide coupling reagents. This creates a heterobifunctional linker with an Fmoc-protected N-methyl amine at one end and an azide at the other. This azide-functionalized linker can then be "clicked" onto a molecule containing a terminal alkyne. This orthogonal functionalization strategy allows for the precise and efficient construction of complex biomolecular conjugates. broadpharm.com The stability and selectivity of the azide group make it an ideal functional handle for click chemistry. broadpharm.com
More recently, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a copper-free alternative, which is particularly useful for in vivo applications where copper toxicity is a concern. biochempeg.combiochempeg.com In this case, the azide-modified PEG linker would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. biochempeg.combiochempeg.com
Methodologies for N-Methylation of Amide Bonds and Analogues
N-methylation of the amide backbone in peptides is a crucial modification that can significantly enhance their therapeutic properties, including increased metabolic stability, improved membrane permeability, and modulated receptor binding affinity. acs.orgnih.govpnas.org
Biron-Kessler Method and its Adaptations in Solid-Phase Synthesis
A widely employed method for the N-methylation of amino acids is the Biron-Kessler method. nih.gov This procedure, which can be adapted for solid-phase peptide synthesis (SPPS), involves a three-step sequence: acs.orgnih.govnih.gov
Sulfonylation: The free amine of the resin-bound amino acid is protected with an o-nitrobenzenesulfonyl (o-NBS) group. acs.orgnih.govnih.gov
Methylation: The resulting sulfonamide is then methylated using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.govacs.orgnih.gov
Desulfonylation: The o-NBS protecting group is removed to yield the N-methylated amine. acs.orgnih.gov
This method has been optimized to be highly efficient, with some protocols achieving N-methylation in as little as 35-40 minutes. acs.orgnih.gov The Biron-Kessler method provides a reliable way to introduce N-methylation at specific sites within a peptide sequence during solid-phase synthesis. nih.gov
Strategies for N-Methylated Amino Acid Incorporation into Peptide Chains
Incorporating N-methylated amino acids into a growing peptide chain on a solid support presents challenges due to the increased steric hindrance of the secondary amine. pnas.orgpeptide.comresearchgate.net Standard coupling conditions often result in low yields. researchgate.netnih.gov To overcome this, more potent coupling reagents are required.
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven to be effective for coupling amino acids to an N-methylated residue. peptide.comnih.gov The choice of coupling reagent is critical for achieving high coupling efficiency and preventing side reactions. nih.gov Monitoring the coupling reaction is also important, and tests like the bromophenol blue test can be used, as the standard ninhydrin (B49086) test is not effective for secondary amines. peptide.com
| Coupling Reagent | Abbreviation | Key Characteristics |
|---|---|---|
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Effective for coupling to sterically hindered N-methyl amino acids. peptide.com |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Promising reagent for couplings involving N-methyl amino acids. nih.gov |
Analytical Methodologies for Structural Elucidation and Purity Assessment
The structural confirmation and purity assessment of Fmoc-N-methyl-N-amido-PEG2-acid and its derivatives are essential to ensure their quality and suitability for their intended applications. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of PEGylated compounds. nih.gov ESI-MS is well-suited for molecules with a mass-to-charge ratio (m/z) of less than 1000. nih.gov The observed molecular weight should match the calculated molecular weight of the expected structure, confirming the identity of the compound.
By combining the data from NMR and MS, a comprehensive characterization of Fmoc-N-methyl-N-amido-PEG2-acid and its derivatives can be achieved, ensuring their structural integrity and purity.
| Technique | Information Provided | Key Features for Fmoc-N-methyl-N-amido-PEG2-acid |
|---|---|---|
| ¹H NMR | Structural confirmation and purity. | Characteristic peaks for PEG, Fmoc, and N-methyl groups. researchgate.netresearchgate.net |
| Mass Spectrometry | Molecular weight determination. | Confirmation of the expected molecular mass. |
Chromatographic Separation and Purity Profiling (e.g., High-Performance Liquid Chromatography)
The purification and purity assessment of Fmoc-N-methyl-N-amido-PEG2-acid are critical steps to ensure its suitability for subsequent applications in peptide synthesis and bioconjugation. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant technique for both the purification and the purity profiling of this and structurally related compounds.
The chromatographic behavior of Fmoc-N-methyl-N-amido-PEG2-acid is dictated by the physicochemical properties of its constituent parts: the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the terminal carboxylic acid. The strong UV absorbance of the Fmoc group facilitates sensitive detection during HPLC analysis.
Detailed research into the synthesis and purification of analogous N-methylated amino acid derivatives provides a robust framework for the chromatographic analysis of Fmoc-N-methyl-N-amido-PEG2-acid. Methodologies developed for compounds like Fmoc-N-Me-βAla-OH can be effectively adapted. For instance, a common approach involves using a C18 stationary phase, which retains the molecule based on hydrophobic interactions primarily with the Fmoc group. nih.gov
A typical RP-HPLC method for purity determination employs a gradient elution system. This involves a mobile phase consisting of an aqueous component (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier (commonly acetonitrile, ACN, also containing TFA). The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis, which modulates the retention of the compound and allows for the separation of the desired product from impurities.
The purity of the synthesized compound is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. nih.gov Modern HPLC systems coupled with mass spectrometry (LC-MS) can be used to confirm the identity of the main peak and any observed impurities by providing mass-to-charge ratio data. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 XBridge BEH 130, 3.5 µm, 4.5 mm × 100 mm nih.gov |
| Mobile Phase A | Water with 0.045% TFA nih.gov |
| Mobile Phase B | Acetonitrile with 0.036% TFA nih.gov |
| Gradient | 30% to 100% B over 8 minutes nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | 220 nm nih.gov |
Research findings on the solid-phase synthesis of similar Fmoc-N-methylated amino acids have demonstrated that high purity levels can be achieved. The table below summarizes representative yield and purity data obtained for analogous compounds using the described synthetic and purification strategies.
| Compound | Methylation Strategy | Theoretical Yield (%) | Purity (%) by HPLC |
|---|---|---|---|
| Fmoc-N-Me-Thr(tBu)-OH | Dimethyl sulfate | 95.4 | 98.1 |
| Fmoc-N-Me-Thr(tBu)-OH | Methyl iodide | 93.2 | 99.0 |
| Fmoc-N-Me-βAla-OH | Dimethyl sulfate | 98.5 | 99.0 |
| Fmoc-N-Me-βAla-OH | Methyl iodide | 97.3 | 99.0 |
These findings underscore the efficacy of RP-HPLC in not only separating the target compound from reaction-related impurities but also in providing a quantitative measure of its purity, ensuring the quality of the material for its intended use.
Applications and Advanced Research Paradigms of Fmoc N Methyl N Amido Peg2 Acid
Integration into Advanced Peptide and Peptidomimetic Synthesis Architectures
The unique structural attributes of Fmoc-N-methyl-N-amido-PEG2-acid make it a valuable tool in the synthesis of advanced peptides and peptidomimetics. Its integration into synthetic protocols allows for the precise modulation of molecular properties, addressing common challenges in peptide-based drug development.
Synthesis of N-Methylated Peptides for Modulating Physicochemical Characteristics
The introduction of N-methyl groups into the peptide backbone is a widely adopted strategy to enhance the therapeutic potential of peptides. This modification can significantly alter the physicochemical properties of the peptide, leading to improved pharmacokinetic profiles. Fmoc-N-methyl-N-amido-PEG2-acid serves as a key building block in the synthesis of such N-methylated peptides.
| Property Modulated by N-Methylation | Consequence for Peptide Therapeutics |
| Increased Peptidase Resistance | Longer in-vivo half-life |
| Enhanced Intestinal Permeability | Potential for improved oral bioavailability nih.gov |
| Disruption of Backbone Hydrogen Bonding | Improved solubility of hydrophobic peptides broadpharm.comnih.gov |
| Altered Conformational Flexibility | Can lead to enhanced activity and selectivity nih.gov |
Construction of Cyclic Peptide Scaffolds with N-Methylated Moieties
Cyclic peptides are of great interest in drug discovery due to their conformational rigidity and potential for high receptor affinity and selectivity. The incorporation of N-methylated residues into these cyclic scaffolds can further enhance their therapeutic properties. N-methylation can improve metabolic stability, membrane permeability, and even oral bioavailability of cyclic peptides nih.govbroadpharm.comresearchgate.net.
The synthesis of N-methylated cyclic peptides often involves solid-phase synthesis of a linear precursor followed by a solution-phase or on-resin cyclization step nih.govbroadpharm.comresearchgate.net. Fmoc-N-methyl-N-amido-PEG2-acid can be incorporated into the linear peptide sequence during SPPS. Following the completion of the linear sequence, the Fmoc group can be removed, and the exposed amine can be utilized in the cyclization process or for further functionalization. The presence of the N-methyl group can influence the conformational preferences of the peptide backbone, which can be advantageous for achieving the desired cyclic structure and biological activity.
Strategies for Enhancing Peptide Solubilization and Synthesis of Challenging Peptide Sequences
A significant challenge in the synthesis of many peptides, particularly those with a high content of hydrophobic amino acids, is their poor solubility, which can lead to aggregation and incomplete synthesis on the solid phase. The incorporation of hydrophilic moieties is a common strategy to overcome this limitation.
Utilization in Bioconjugation Chemistry and Biomedical Research Tool Development
The bifunctional nature of Fmoc-N-methyl-N-amido-PEG2-acid makes it an effective linker in the field of bioconjugation, where it is used to connect different molecular entities to create novel biomedical tools and therapeutics.
Linker Design for Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug creative-biogene.com. The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, solubility, and pharmacokinetic profile creative-biogene.com.
| Feature of Fmoc-N-methyl-N-amido-PEG2-acid | Potential Contribution to ADC Linker Design |
| PEG2 Spacer | Enhances solubility and stability of the ADC creative-biogene.com |
| N-methyl Group | May influence linker stability and steric properties |
| Terminal Carboxylic Acid | Provides a reactive handle for conjugation to the antibody or payload |
| Fmoc-protected Amine | Allows for controlled, stepwise synthesis of the linker-payload conjugate |
Conjugation Strategies for Oligonucleotides and DNA-Encoded Libraries (DELs)
The conjugation of oligonucleotides to other molecules is essential for applications in therapeutics, diagnostics, and fundamental research. PEG linkers are widely used in oligonucleotide conjugation to improve their stability, solubility, and bioavailability. Fmoc-N-methyl-N-amido-PEG2-acid can serve as a valuable reagent in this context. After incorporation into a synthetic scheme, the Fmoc group can be removed to reveal a primary amine, which can then be used to attach the oligonucleotide to other molecules such as peptides, proteins, or fluorescent dyes.
In the context of DNA-encoded libraries (DELs), the incorporation of N-methylated building blocks is of interest for creating libraries of compounds with improved drug-like properties, such as membrane permeability broadpharm.comaxispharm.com. However, the synthesis of N-methylated peptides on a DNA-tag can be challenging due to steric hindrance broadpharm.com. While some studies have shown that PEG linkers can lead to poor coupling efficiencies in certain DEL synthesis protocols, the development of new DNA-compatible reaction conditions is an active area of research broadpharm.comaxispharm.com. The use of bifunctional linkers like Fmoc-N-methyl-N-amido-PEG2-acid in DEL synthesis would require careful optimization of coupling conditions. N-alkyl linkers are being explored as alternatives to standard amide linkers in DELs to increase chemical stability and structural diversity peptide.com.
Functionalization of Proteins and Nanoparticles via PEGylation Techniques
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a widely used strategy to improve the physicochemical properties of therapeutic agents and materials. nih.govruiaobio.com Fmoc-N-methyl-N-amido-PEG2-acid serves as a valuable reagent in this context, enabling the covalent modification of proteins and the surface functionalization of nanoparticles.
The key to its utility lies in its bifunctional nature. The terminal carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to react with primary amine groups, such as the lysine (B10760008) residues on the surface of proteins, forming stable amide bonds. broadpharm.combroadpharm.com This reaction attaches the PEG2 spacer to the biomolecule. The other end of the molecule contains the Fmoc-protected amine. The Fmoc group is a base-labile protecting group, meaning it can be easily removed under basic conditions to yield a free secondary amine. broadpharm.combroadpharm.comtargetmol.com This newly exposed amine can then be used for further conjugation, allowing for the attachment of other molecules like targeting ligands, fluorescent dyes, or drugs.
This sequential conjugation strategy is particularly advantageous for the functionalization of nanoparticles. Coating nanoparticles with PEG chains, a process known as PEGylation, is critical for improving their in vivo performance. nih.govruiaobio.com A PEG coating can shield the nanoparticle surface, which helps to:
Reduce non-specific protein binding (opsonization). nih.govruiaobio.com
Prevent aggregation. nih.gov
Evade clearance by the mononuclear phagocyte system (MPS). nih.gov
Prolong systemic circulation time. nih.govruiaobio.com
Fmoc-N-methyl-N-amido-PEG2-acid can be used to create a functional PEG layer on the nanoparticle surface, where the terminal acid anchors the linker and the deprotected amine provides a reactive handle for attaching specific targeting moieties.
Contributions to Chemical Biology and Targeted Degradation Research
The precise architecture of Fmoc-N-methyl-N-amido-PEG2-acid makes it an important component in the field of chemical biology, especially in the design of molecules for proximity-induced effects, such as Proteolysis-Targeting Chimeras (PROTACs).
Development of Proteolysis-Targeting Chimeras (PROTAC) Linkers and Design Principles
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.com A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comnih.govbiochempeg.com The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy. precisepeg.comnih.gov
Fmoc-N-methyl-N-amido-PEG2-acid is an ideal building block for constructing PROTAC linkers. PEG-based linkers are the most common motifs found in PROTACs, utilized in over half of the reported molecules. biochempeg.com Their prevalence is due to several key advantages:
Solubility: The hydrophilic ethylene (B1197577) glycol units improve the water solubility of the entire PROTAC molecule, which is often a challenge for large, complex small molecules. precisepeg.combiochempeg.com
Flexibility: The conformational flexibility of the PEG chain is believed to be crucial for allowing the two ligands to simultaneously bind their respective proteins and facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov
Synthetic Tractability: Bifunctional PEG units allow for the rapid and modular assembly of PROTAC libraries with varying linker lengths, which is essential for optimizing degradation efficiency. nih.govbiochempeg.com
The N-methyl group on the amide backbone of this specific linker may offer additional subtle advantages by removing a hydrogen bond donor, which can influence the linker's conformational preferences and metabolic stability. The design of a PROTAC linker involves a careful balance of multiple factors, as detailed in the table below.
| Linker Design Principle | Rationale and Impact on PROTAC Function |
| Length | The distance between the POI and E3 ligase must be optimized. Too short, and steric hindrance may prevent ternary complex formation; too long, and the complex may not be stable enough for efficient ubiquitination. explorationpub.com |
| Composition (e.g., PEG vs. Alkyl) | PEG linkers enhance hydrophilicity and solubility, while alkyl chains are more hydrophobic. The choice affects the overall physicochemical properties like cell permeability and oral absorption. precisepeg.comnih.gov |
| Flexibility vs. Rigidity | Flexible linkers (like PEG) can reduce the entropic penalty of forming the ternary complex. Rigid linkers (containing rings) can pre-organize the molecule into a bioactive conformation, potentially improving potency and selectivity. nih.gov |
| Attachment Points | The vector and position where the linker connects to the two ligands are critical and can dramatically alter the geometry and stability of the ternary complex, thereby affecting degradation efficiency. nih.gov |
Design of Bifunctional Ligands for Proximity-Induced Effects
The core function of a PROTAC is to induce proximity between a target protein and an E3 ligase. nih.gov The linker, constructed from building blocks like Fmoc-N-methyl-N-amido-PEG2-acid, is the physical bridge that makes this possible. By controlling the length, flexibility, and chemical nature of this bridge, researchers can fine-tune the spatial orientation of the two proteins within the ternary complex.
An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as "cooperativity," which enhances the stability of the ternary complex and leads to more efficient ubiquitination and subsequent degradation of the target protein. explorationpub.com The ability to systematically synthesize linkers of different lengths and compositions using reagents like Fmoc-N-methyl-N-amido-PEG2-acid and its longer-chain analogues is fundamental to the rational design of potent and selective bifunctional degraders. biochempeg.com
Role in Polymer Chemistry and Functional Material Science Research
The dual-reactive nature of Fmoc-N-methyl-N-amido-PEG2-acid also lends itself to applications in polymer chemistry and the design of advanced functional materials.
Synthesis of PEGylated Polymers and Copolymers for Advanced Materials
Fmoc-N-methyl-N-amido-PEG2-acid can be used as a monomer or an initiator in polymerization reactions to create well-defined PEGylated polymers and copolymers. For example, it can be incorporated into peptide synthesis, either in solution or on a solid phase. sigmaaldrich.comvectorlabs.com The carboxylic acid can be coupled to a free amine on a growing polymer chain, and after deprotection of the Fmoc group, the new amine can be extended, allowing for the precise insertion of short PEG spacers into a polymer backbone. vectorlabs.com
Incorporating hydrophilic PEG segments into otherwise hydrophobic polymers is a common strategy to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form nanostructures such as micelles or vesicles, which are extensively studied as nanocarriers for drug delivery. The PEG segments form a hydrophilic corona that stabilizes the nanostructure in circulation, while the hydrophobic core can encapsulate poorly soluble drugs.
Surface Functionalization and Biomaterial Interface Design
In the field of biomaterials, controlling the interface between a synthetic material and a biological environment is crucial for biocompatibility and function. Fmoc-N-methyl-N-amido-PEG2-acid can be used to modify surfaces to create specific and controlled bio-interfaces.
The terminal carboxylic acid can be used to covalently attach the molecule to surfaces that have been functionalized with amine groups. broadpharm.combroadpharm.com This creates a surface decorated with Fmoc-protected amines. Following a simple deprotection step, a pattern of reactive secondary amines is presented on the surface. These amines can then be used as points of attachment for a wide variety of biomolecules, including peptides, proteins, or nucleic acids, to create biosensors, cell culture substrates with controlled adhesion properties, or materials that can resist non-specific biofouling. The short, hydrophilic PEG2 spacer ensures that the attached biomolecules are presented away from the surface in a hydrated microenvironment, which can help maintain their biological activity.
Engineering of Functional Thin Films for Biological Detection Applications
The development of sensitive and specific biosensors often hinges on the ability to control the interface between the sensor surface and the biological sample. A significant challenge in this field is the reduction of non-specific binding of biomolecules, which can lead to false-positive signals and reduced sensor sensitivity. Fmoc-N-methyl-N-amido-PEG2-acid is instrumental in addressing this challenge through the engineering of functional thin films.
The polyethylene glycol (PEG) component of the linker is well-established for its ability to create hydrophilic and biocompatible surfaces that resist protein adsorption. When assembled into a thin film, the PEG chains form a hydrated layer that acts as a physical and energetic barrier to the non-specific binding of proteins and other biomolecules from complex media like serum or plasma.
The terminal carboxylic acid of Fmoc-N-methyl-N-amido-PEG2-acid allows for its covalent attachment to amine-functionalized surfaces, such as those prepared by silanization of glass or silicon substrates with aminosilanes. The Fmoc-protected amine, on the other hand, provides a latent reactive site that can be deprotected under mild basic conditions to expose a primary amine. This newly exposed amine can then be used to immobilize specific biorecognition elements, such as antibodies, enzymes, or nucleic acids, in a controlled and oriented manner.
A key feature of this particular linker is the N-methylated amide bond. This modification can impart increased proteolytic stability to the linker itself and to any peptide-based recognition element that is subsequently attached. This is particularly advantageous in assays where the sensor is exposed to biological fluids that may contain proteases.
The general procedure for creating such a functional thin film involves a multi-step process, as detailed in the table below.
| Step | Procedure | Purpose |
| 1 | Surface Preparation | Cleaning and activation of the substrate (e.g., glass, silicon) to introduce hydroxyl groups. |
| 2 | Silanization | Reaction with an aminosilane (B1250345) (e.g., 3-aminopropyldimethylethoxysilane) to create an amine-terminated surface. |
| 3 | Linker Immobilization | Covalent coupling of the carboxylic acid of Fmoc-N-methyl-N-amido-PEG2-acid to the surface amines. |
| 4 | Fmoc Deprotection | Treatment with a mild base (e.g., piperidine (B6355638) in DMF) to remove the Fmoc protecting group and expose the terminal amine. |
| 5 | Bioreceptor Immobilization | Covalent attachment of the desired biological recognition element to the newly exposed amine. |
Research has demonstrated that surfaces modified with PEG-based linkers significantly enhance the signal-to-noise ratio in various biosensing platforms, including surface plasmon resonance (SPR) and fluorescence-based assays. For instance, a study on functional PEG-modified thin films for the detection of Bacillus anthracis protective antigen showed a significant reduction in non-specific binding while maintaining high specific binding capacity nih.govresearchgate.net. While this study did not use the exact N-methylated compound, the principles of using a PEG linker to mitigate non-specific binding are directly applicable.
Application in Chemical Probe and Biosensor Development
The unique trifecta of a protected amine, a flexible hydrophilic spacer, and a reactive carboxyl group makes Fmoc-N-methyl-N-amido-PEG2-acid a powerful building block in the construction of sophisticated chemical probes and biosensors.
Fluorescent probes are indispensable tools in molecular and cell biology for visualizing and quantifying biological molecules and processes. Affinity probes, on the other hand, are used to selectively isolate and identify binding partners from complex mixtures. Fmoc-N-methyl-N-amido-PEG2-acid serves as a versatile linker to connect a reporter molecule (like a fluorophore) or an affinity tag (like biotin) to a recognition element (e.g., a peptide or a small molecule).
The synthesis of such probes typically involves the following steps:
The carboxylic acid of Fmoc-N-methyl-N-amido-PEG2-acid is first activated and reacted with an amine-containing recognition element.
The Fmoc group is then removed to expose the terminal amine.
Finally, an activated fluorophore or affinity tag is coupled to this newly available amine.
The PEG2 spacer in the linker provides several advantages in this context. It enhances the water solubility of the final probe, which is often a challenge with hydrophobic fluorophores or recognition elements. The flexibility of the PEG chain also provides spatial separation between the recognition element and the reporter/affinity tag, minimizing potential steric hindrance and preserving the biological activity of the recognition motif. The N-methylated amide can further contribute to the stability of the probe in biological environments.
| Probe Component | Function | Role of Fmoc-N-methyl-N-amido-PEG2-acid |
| Recognition Element | Binds to the target of interest. | Provides a point of attachment via its carboxylic acid. |
| Reporter/Affinity Tag | Enables detection or isolation. | Provides a point of attachment after Fmoc deprotection. |
| Linker | Connects the other two components. | The PEG2 spacer enhances solubility and reduces steric hindrance. The N-methyl group can increase stability. |
Beyond single-molecule probes, Fmoc-N-methyl-N-amido-PEG2-acid is valuable in the construction of more complex molecular recognition systems, such as peptide-based biosensors and self-assembled monolayers for studying biomolecular interactions.
In the context of peptide-based biosensors, this linker can be incorporated into the solid-phase synthesis of peptides. The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based peptide synthesis protocols. The PEG2 spacer can be used to project the peptide away from a surface, enhancing its accessibility for target binding. The N-methyl group can increase the peptide's resistance to enzymatic degradation, prolonging the biosensor's operational lifetime.
Furthermore, self-assembled monolayers (SAMs) functionalized with Fmoc-N-methyl-N-amido-PEG2-acid can be used to create surfaces with well-defined chemical and physical properties for studying cell adhesion, protein-protein interactions, and other biological phenomena at the molecular level. The ability to control the density and presentation of bioactive molecules on a surface is crucial for obtaining meaningful and reproducible data in such studies.
| Application | Role of Fmoc-N-methyl-N-amido-PEG2-acid | Key Advantages |
| Peptide-based Biosensors | Incorporation into peptide sequence to provide a flexible, hydrophilic spacer. | Improved peptide accessibility, enhanced stability due to N-methylation. |
| Self-Assembled Monolayers | Formation of well-defined surfaces for studying biomolecular interactions. | Controlled presentation of bioactive molecules, reduction of non-specific interactions. |
Future Directions and Emerging Research Avenues for Fmoc N Methyl N Amido Peg2 Acid
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of specialized chemical reagents like Fmoc-N-methyl-N-amido-PEG2-acid often involves multi-step processes that can be resource-intensive and generate significant chemical waste. The future of its production will likely focus on the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.
Current research in peptide and linker synthesis is actively exploring the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), with more environmentally benign alternatives. rsc.orgtandfonline.com For the synthesis of Fmoc-N-methyl-N-amido-PEG2-acid and its derivatives, this could involve the adoption of greener solvents like propylene (B89431) carbonate or anisole, which have shown promise in both solid-phase and solution-phase peptide synthesis. rsc.orgtandfonline.com The development of solvent selection guides by major pharmaceutical companies is helping to standardize the definition and application of "green solvents" in organic synthesis. nih.gov
Furthermore, there is a growing interest in moving beyond traditional Fmoc-based solid-phase peptide synthesis (SPPS) towards entirely new synthetic platforms with improved atom economy. nih.gov This could involve the development of novel protecting group strategies or the use of enzymatic or chemoenzymatic methods for the synthesis of the N-methylated PEGylated amino acid core. While Fmoc/t-Bu chemistry is well-established and benefits from a robust supply chain for its starting materials, the long-term vision in the pharmaceutical industry is to transition to more sustainable manufacturing processes. nih.gov
A key challenge in the synthesis of N-methylated amino acids is their cost and limited availability. creativepegworks.com Recent advancements in solid-phase synthesis methods, such as the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, offer a more facile and cost-effective route to Fmoc-N-methylated amino acids. creativepegworks.comnih.gov This approach, which can be performed on a gram scale and requires minimal purification, could be adapted for the efficient production of Fmoc-N-methyl-N-amido-PEG2-acid. cam.ac.uk
| Synthetic Approach | Potential Advantages for Fmoc-N-methyl-N-amido-PEG2-acid Synthesis | Key Research Areas |
| Green Solvents | Reduced environmental impact and improved worker safety. | Identification and validation of green solvent systems compatible with PEGylated and N-methylated compounds. |
| Novel Synthetic Platforms | Improved atom economy and reduced waste generation. | Development of enzymatic or chemoenzymatic routes to the core structure. |
| Advanced Solid-Phase Methods | Increased efficiency and cost-effectiveness of production. | Adaptation of methods like the 2-CTC resin strategy for scalable synthesis. |
Expansion into Unexplored Bioconjugation and Functional Material Science Applications
The versatility of Fmoc-N-methyl-N-amido-PEG2-acid, with its orthogonal protecting groups and hydrophilic spacer, makes it an ideal candidate for a wide range of applications beyond its current use. The future will likely see its expansion into unexplored areas of bioconjugation and the creation of novel functional materials.
In bioconjugation, novel strategies are constantly being developed to achieve more specific and stable linkages between molecules. High-hydrostatic-pressure-assisted PEGylation, for instance, has been shown to dramatically increase the yield of protein modification, even at low reactant ratios. nih.gov The unique properties of Fmoc-N-methyl-N-amido-PEG2-acid could be leveraged in such advanced conjugation techniques. The N-methylation can enhance the proteolytic stability of the resulting conjugate, a desirable feature for therapeutic proteins and peptides. creativepegworks.com
The field of functional materials is another promising area for the application of this compound. PEG linkers are already used to modify the surfaces of medical devices to improve biocompatibility and reduce protein adsorption. creativepegworks.combiochempeg.com The defined length and chemical handles of Fmoc-N-methyl-N-amido-PEG2-acid could be used to create highly ordered and functionalized surfaces on a nanoscale. Furthermore, multi-arm PEG derivatives are extensively used in the formation of hydrogels for applications such as controlled drug release, wound healing, and tissue engineering. biochempeg.comjenkemusa.com By incorporating Fmoc-N-methyl-N-amido-PEG2-acid into these hydrogel networks, it would be possible to introduce specific functionalities, such as peptide sequences for cell adhesion or enzymatic cleavage sites for controlled degradation. Recent research has demonstrated the use of PEGylated nanoparticles for enhancing the delivery and efficacy of therapeutic agents, such as in cancer immunotherapy. acs.org
| Application Area | Potential Role of Fmoc-N-methyl-N-amido-PEG2-acid | Emerging Research Trends |
| Advanced Bioconjugation | Providing enhanced stability and enabling novel conjugation strategies. | High-pressure PEGylation, site-specific protein modification. |
| Functional Material Surfaces | Creating highly defined and biocompatible surfaces on medical devices. | Nanoscale surface patterning, anti-fouling coatings. |
| Smart Hydrogels | Introducing specific biological functionalities and controlled release mechanisms. | Stimuli-responsive hydrogels, materials for regenerative medicine. |
| Nanoparticle Functionalization | Improving the stability, biocompatibility, and targeting of drug delivery systems. creativepegworks.com | PEGylated nanoparticles for targeted therapies and diagnostics. creativepegworks.com |
Innovation in Next-Generation Chemical Biology and Targeted Degradation Tools
The precise control over molecular architecture afforded by Fmoc-N-methyl-N-amido-PEG2-acid makes it a powerful tool for advancing the frontiers of chemical biology and targeted drug delivery. Its application in the synthesis of PROTACs is already established, but future research is likely to expand its role in other targeted degradation platforms and as a tool for probing complex biological systems.
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. digitellinc.commedchemexpress.com The linker connecting the two ligands is a critical determinant of PROTAC efficacy. The defined length and chemical properties of Fmoc-N-methyl-N-amido-PEG2-acid make it an attractive building block for creating libraries of PROTACs with varying linker compositions to optimize degradation efficiency. Beyond traditional PROTACs, new degradation technologies are emerging, and this versatile linker could be adapted for the construction of these novel platforms.
In the broader field of chemical biology, the synthesis of modified peptides and proteins is crucial for understanding post-translational modifications (PTMs) and their role in cellular signaling. nih.gov Fmoc-N-methyl-N-amido-PEG2-acid can be used to introduce a handle for the attachment of probes, such as fluorophores or affinity tags, to specific sites within a peptide sequence. The N-methylation can also mimic certain natural PTMs or be used to study the effects of methylation on protein structure and function. The ability to synthesize peptides with precise modifications is essential for dissecting the complexities of the epigenetic landscape and other regulatory networks. nih.gov
The development of cleavable PEGylated systems is another exciting area of research. For example, liposomes modified with a peptide-PEG conjugate that can be cleaved by matrix metalloproteinases (MMPs) have been shown to enhance drug delivery to tumors. mdpi.com Fmoc-N-methyl-N-amido-PEG2-acid could be a key component in the synthesis of such stimuli-responsive drug delivery systems, where the linker is designed to be cleaved under specific physiological conditions, leading to the targeted release of a therapeutic payload.
| Research Area | Application of Fmoc-N-methyl-N-amido-PEG2-acid | Future Innovations |
| Targeted Protein Degradation | Synthesis of PROTACs and other targeted degradation molecules with optimized linkers. | Development of novel degradation platforms beyond the PROTAC concept. |
| Chemical Biology Probes | Introduction of N-methylation and handles for probes to study biological processes. | Probing post-translational modifications and protein-protein interactions. |
| Stimuli-Responsive Drug Delivery | Construction of cleavable linkers for targeted drug release in specific microenvironments. | Smart drug delivery systems that respond to disease-specific biomarkers. |
Integration with High-Throughput Synthesis and Screening Platforms
The increasing demand for new drugs and functional materials has driven the development of high-throughput synthesis and screening platforms. youtube.com The integration of Fmoc-N-methyl-N-amido-PEG2-acid into these automated workflows will be crucial for accelerating the discovery and optimization of novel molecules.
Automated solid-phase peptide synthesis (SPPS) has become a routine technology for the production of peptides for therapeutic and research purposes. beilstein-journals.orgnih.govspringernature.com The use of Fmoc-protected amino acids is central to this process. As a pre-functionalized building block, Fmoc-N-methyl-N-amido-PEG2-acid can be readily incorporated into automated synthesis protocols to generate libraries of PEGylated and N-methylated peptides. This allows for the rapid exploration of structure-activity relationships and the optimization of peptide-based drug candidates.
High-throughput screening (HTS) enables the rapid testing of large libraries of compounds for a specific biological activity. nih.gov The synthesis of compound libraries incorporating Fmoc-N-methyl-N-amido-PEG2-acid, followed by HTS, can accelerate the identification of new leads for drug discovery. For example, libraries of PEGylated compounds can be screened for their ability to bind to a specific target or to elicit a desired cellular response. The combination of automated synthesis and HTS creates a powerful platform for the discovery of new bioactive molecules. youtube.com
The data generated from high-throughput experiments can also be used to train machine learning algorithms to predict the properties of new molecules and to guide the design of future experiments. youtube.com This data-driven approach to chemical discovery has the potential to significantly reduce the time and cost of developing new drugs and materials. The well-defined structure of Fmoc-N-methyl-N-amido-PEG2-acid makes it an ideal component for building the datasets needed for these computational models.
| Technology | Role of Fmoc-N-methyl-N-amido-PEG2-acid | Impact on Research and Development |
| Automated Peptide Synthesis | A versatile building block for the automated synthesis of modified peptides. | Accelerated synthesis of peptide libraries for drug discovery and optimization. |
| High-Throughput Screening | Component of compound libraries for the rapid screening of biological activity. | Faster identification of new lead compounds and functional materials. |
| Machine Learning & AI | Contributes to the generation of high-quality data for training predictive models. | Data-driven design of novel molecules with desired properties. |
Q & A
Q. What is the synthetic pathway for preparing Fmoc-N-methyl-N-amido-PEG2-acid, and how does the N-methylation influence its reactivity?
The synthesis typically involves coupling an Fmoc-protected N-methyl amine to a PEG2 spacer followed by introduction of a terminal carboxylic acid. The N-methylation reduces hydrogen bonding, enhancing solubility in organic solvents and sterically hindering undesired side reactions during conjugation . Key steps include:
Q. How does the PEG2 spacer in Fmoc-N-methyl-N-amido-PEG2-acid affect its physicochemical properties in aqueous solutions?
The PEG2 spacer increases hydrophilicity, reducing aggregation and improving solubility in aqueous buffers. This facilitates its use in bioconjugation, where solubility is critical for efficient coupling to amines (e.g., lysine residues in proteins) . However, the PEG chain’s hygroscopicity necessitates anhydrous storage conditions (-20°C) to prevent hydrolysis of the acid group .
Q. What are standard characterization methods for verifying the purity and structure of Fmoc-N-methyl-N-amido-PEG2-acid?
- HPLC : Assesses purity (>95% required for research-grade material).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., expected m/z for C₂₄H₂₇NO₇).
- NMR : Validates structural integrity, particularly the Fmoc, N-methyl, and PEG2 moieties .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency of Fmoc-N-methyl-N-amido-PEG2-acid to amine-containing biomolecules?
- Activator selection : Use HATU over EDC for sterically hindered amines, as it generates more reactive intermediates.
- pH control : Maintain pH 7–8 to deprotonate target amines without hydrolyzing the Fmoc group.
- Molar ratio : A 1.5–2x excess of the PEG2-acid ensures complete coupling, monitored by LC-MS .
Q. What challenges arise during Fmoc deprotection of this compound, and how can side reactions be mitigated?
Fmoc removal requires basic conditions (e.g., 20% piperidine in DMF), which may hydrolyze the terminal carboxylic acid. Mitigation strategies include:
Q. How do hygroscopic properties of PEG2-acid impact experimental reproducibility, and what handling protocols are recommended?
PEG’s hygroscopicity introduces variability in mass measurements and reaction stoichiometry. Protocols include:
- Lyophilization : Store the compound as a lyophilized powder under argon.
- Anhydrous solvents : Use freshly dried DMF or DCM for reactions.
- Karl Fischer titration : Monitor water content in batches .
Q. What analytical approaches resolve contradictions in conjugation efficiency data between Fmoc-N-methyl-N-amido-PEG2-acid and non-methylated analogs?
- Kinetic studies : Compare reaction rates via stopped-flow NMR or fluorescence quenching.
- Molecular dynamics simulations : Model steric effects of N-methylation on transition states.
- DSC/TGA : Analyze thermal stability to rule out degradation during conjugation .
Q. How can researchers quantify trace impurities (e.g., PEG diacids) in Fmoc-N-methyl-N-amido-PEG2-acid batches?
- Ion-pair chromatography : Detects anionic impurities using tetrabutylammonium salts.
- LC-MS/MS : Identifies PEG diacids via characteristic fragmentation patterns.
- 1H-NMR integration : Measures relative peak areas for Fmoc vs. impurity signals .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
